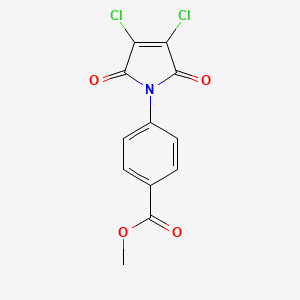

methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process, and its mechanism of action involves inhibiting certain enzymes in the body. In

Scientific Research Applications

Pharmaceutical Synthesis

This compound is a derivative of maleimide, which is known for its biologically active imide group. It exhibits a range of biological activities due to this group, including selective inhibitory activity against various proteins. For instance, it can inhibit cyclooxygenase during prostaglandin biosynthesis and kinase enzymes crucial for cellular signaling .

Antimicrobial Activity

The presence of the sulfonamide group in related compounds has led to their use as synthetic antibacterial drugs. New derivatives, such as those related to “methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate”, are being explored for their potential antimicrobial activity, which is increasingly important in the face of antibiotic resistance .

Cancer Therapy

Maleimide derivatives have been used to create carborane-containing porphyrins, starting with tetraphenylporphyrins. These have applications in the therapy of brain tumors and liver and skin cancer. The compound’s structure allows for the synthesis of various derivatives with potential antitumor properties .

Anti-Inflammatory and Antihypertensive Applications

Sulfanilamide derivatives, which share structural similarities with the compound , have found clinical use due to their diverse pharmaceutical activities. They serve as anti-inflammatory and antihypertensive agents, among other uses .

Enzyme Inhibition

The compound’s derivatives have shown inhibitory activity against carbonic anhydrase, which is significant for treating conditions like glaucoma. This enzyme inhibition is a key area of research for developing new therapeutic agents .

Chemical Synthesis and Modification

The activated double bond and imide group in maleimide derivatives make them highly reactive. They can undergo various chemical reactions, including cycloaddition, polymerization, and copolymerization, making them valuable in chemical synthesis and material science applications .

Mechanism of Action

Target of Action

Methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, also known as DCPIP, is a synthetic chemical compound that belongs to the class of pyrrolidin-2-one derivatives. It has been found to exhibit selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Mode of Action

The compound contains two important structural fragments: an activated double bond and an imide group . These structural features allow it to easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .

Biochemical Pathways

The compound’s interaction with its targets can lead to changes in various biochemical pathways. For instance, its inhibitory activity against cyclooxygenase can affect the biosynthesis of prostaglandins , which are lipid compounds that play key roles in inflammation and pain signaling. Similarly, its interaction with enzyme kinase can influence intracellular signaling mechanisms .

Result of Action

The compound’s action can result in molecular and cellular effects, such as the inhibition of certain enzymes and changes in cell signaling pathways . These effects can potentially lead to various biological activities, including anti-inflammatory, antihypertensive, and antiglaucoma effects .

properties

IUPAC Name |

methyl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO4/c1-19-12(18)6-2-4-7(5-3-6)15-10(16)8(13)9(14)11(15)17/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHPPEAAXNNHMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2361134.png)

![5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2361140.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2361142.png)

![1-benzyl-4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361146.png)

![N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide](/img/structure/B2361148.png)

![1-(Cyanomethyl)-1-phenyl-3-{1-[4-(trifluoromethyl)phenyl]propan-2-yl}urea](/img/structure/B2361149.png)

![[1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2361153.png)